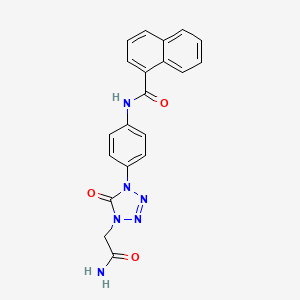
N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isochroman-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isochroman-3-carboxamide” is a synthetic organic compound that features a unique combination of a pyrimidine ring, a cyclohexyl group, and an isochroman carboxamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isochroman-3-carboxamide” typically involves multiple steps, including the formation of the pyrimidine ring, the cyclohexyl group, and the isochroman carboxamide moiety. Common synthetic routes may include:
Formation of Pyrimidine Ring: This can be achieved through condensation reactions involving appropriate precursors such as amidines and β-diketones.
Cyclohexyl Group Introduction: The cyclohexyl group can be introduced via cyclization reactions or by using cyclohexyl-containing starting materials.
Isochroman Carboxamide Formation: This step may involve the reaction of isochroman derivatives with carboxylic acid derivatives under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
“N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isochroman-3-carboxamide” can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles (e.g., halides, amines).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets and potential bioactivity.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism by which “N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isochroman-3-carboxamide” exerts its effects would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds may include other pyrimidine-containing molecules, cyclohexyl derivatives, and isochroman carboxamides. Examples include:
Pyrimidine Derivatives: Compounds with similar pyrimidine rings, such as cytosine or thymine analogs.
Cyclohexyl Derivatives: Molecules containing cyclohexyl groups, such as cyclohexylamine.
Isochroman Carboxamides: Other isochroman-based carboxamides with similar structures.
Uniqueness
The uniqueness of “N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isochroman-3-carboxamide” lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties not found in other similar compounds.
Eigenschaften
IUPAC Name |
N-(4-pyrimidin-2-yloxycyclohexyl)-3,4-dihydro-1H-isochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c24-19(18-12-14-4-1-2-5-15(14)13-25-18)23-16-6-8-17(9-7-16)26-20-21-10-3-11-22-20/h1-5,10-11,16-18H,6-9,12-13H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQTBUCXEDDUPIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2CC3=CC=CC=C3CO2)OC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5-fluoropyridin-3-yl)((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2588443.png)



![N-(oxan-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2588453.png)
![(3-Chloro-4-fluorophenyl)-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B2588454.png)
![2-[(E)-2-[5-(2,5-dichlorophenyl)furan-2-yl]ethenyl]-1,3-benzothiazole](/img/structure/B2588456.png)
![2-bromo-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2588457.png)
![3-[(4-Chlorophenyl)methyl]oxolan-3-amine](/img/structure/B2588458.png)
![3-cyclopentaneamido-N-(4-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2588459.png)
![5-chloro-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide](/img/structure/B2588461.png)
![(2E)-N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-3-phenylprop-2-enamide](/img/structure/B2588462.png)
![7-(furan-2-yl)-4-[2-(trifluoromethyl)benzoyl]-1,4-thiazepane](/img/structure/B2588465.png)
